1-(4,6-dimethylpyrimidin-2-yl)-6-[4-(propan-2-yl)phenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one
Overview
Description
1-(4,6-dimethylpyrimidin-2-yl)-6-[4-(propan-2-yl)phenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound with a unique structure that combines a pyrimidine ring, an indazole ring, and an isopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-6-[4-(propan-2-yl)phenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Indazole Ring Formation: The indazole ring is formed through a cyclization reaction, often involving hydrazine derivatives and ketones or aldehydes.
Coupling of the Rings: The pyrimidine and indazole rings are coupled together using a cross-coupling reaction, such as the Suzuki or Heck reaction, in the presence of a palladium catalyst.
Introduction of the Isopropylphenyl Group: The isopropylphenyl group is introduced through a Friedel-Crafts alkylation reaction using isopropyl halides and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-6-[4-(propan-2-yl)phenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, polar solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield halogenated or nucleophilic derivatives.
Scientific Research Applications
1-(4,6-dimethylpyrimidin-2-yl)-6-[4-(propan-2-yl)phenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-6-[4-(propan-2-yl)phenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4,6-dimethyl-2-pyrimidinyl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one: Similar structure but lacks the isopropyl group.
1-(4,6-dimethyl-2-pyrimidinyl)-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one: Similar structure but has a methyl group instead of an isopropyl group.
Uniqueness
1-(4,6-dimethylpyrimidin-2-yl)-6-[4-(propan-2-yl)phenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one is unique due to the presence of the isopropylphenyl group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-6-(4-propan-2-ylphenyl)-6,7-dihydro-5H-indazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-13(2)16-5-7-17(8-6-16)18-10-20-19(21(27)11-18)12-23-26(20)22-24-14(3)9-15(4)25-22/h5-9,12-13,18H,10-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWMNTXXECCJFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C3=C(C=N2)C(=O)CC(C3)C4=CC=C(C=C4)C(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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